Product packaging for 6-Acetylmorphine-D3(Cat. No.:CAS No. 136765-25-8)

6-Acetylmorphine-D3

Cat. No.: B3182764
CAS No.: 136765-25-8
M. Wt: 330.4 g/mol
InChI Key: JJGYGPZNTOPXGV-VALGNVEGSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-Acetylmorphine-D3 (CAS: 136765-25-8), also known as 6-Monoacetylmorphine-D3, is a certified stable-isotope labeled internal standard essential for the accurate quantitation of its non-labeled analog, 6-acetylmorphine (6-MAM). This compound is supplied as a certified solution at a concentration of 100 µg/mL in acetonitrile . The primary application of this compound is in isotope-dilution mass spectrometry methods, including GC-MS and LC-MS/MS, for clinical and forensic toxicology. It is critically valuable in pain prescription monitoring, urine drug testing, and methods aimed at identifying in utero drug exposure . 6-MAM is a specific active metabolite of heroin (diacetylmorphine) and serves as a definitive biomarker for heroin use. Its detection is crucial for distinguishing heroin exposure from the administration of other opiates like morphine or codeine . The inclusion of this deuterated standard in analytical assays corrects for potential losses during sample preparation and variations in instrument response, thereby improving the precision, accuracy, and reliability of test results. Researchers should note that 6-MAM is known to be unstable in biological specimens under certain storage conditions. The use of a stable-labeled internal standard like this compound is therefore particularly important to account for any degradation that might occur prior to analysis, ensuring data integrity . Studies highlight the importance of sensitive and specific methods for detecting 6-MAM and related opiates in complex matrices such as umbilical cord tissue to identify heroin-exposed newborns . This product is classified as a US DEA-exempt chemical preparation, which simplifies procurement by eliminating the need for DEA registration or paperwork . Intended Use: For Research Use Only. Not for diagnostic, therapeutic, or any human or veterinary use. This product is a crucial tool for forensic analysis, clinical research, and advanced method development in toxicology laboratories.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C19H21NO4 B3182764 6-Acetylmorphine-D3 CAS No. 136765-25-8

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

[(4R,4aR,7S,7aR,12bS)-9-hydroxy-3-(trideuteriomethyl)-2,4,4a,7,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-7-yl] acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21NO4/c1-10(21)23-15-6-4-12-13-9-11-3-5-14(22)17-16(11)19(12,18(15)24-17)7-8-20(13)2/h3-6,12-13,15,18,22H,7-9H2,1-2H3/t12-,13+,15-,18-,19-/m0/s1/i2D3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JJGYGPZNTOPXGV-VALGNVEGSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC1C=CC2C3CC4=C5C2(C1OC5=C(C=C4)O)CCN3C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])N1CC[C@]23[C@@H]4[C@H]1CC5=C2C(=C(C=C5)O)O[C@H]3[C@H](C=C4)OC(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601016161
Record name 6-Acetylmorphine-d3
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601016161
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

330.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

136765-25-8
Record name 6-Acetylmorphine-d3
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601016161
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 136765-25-8
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Preparation Methods

Synthetic Routes and Reaction Conditions

6-Acetylmorphine-D3 can be synthesized from morphine through a selective acetylation process. The synthesis involves the use of glacial acetic acid with an organic base as a catalyst. The acetic acid must be of high purity (97-99 percent) to effectively acetylate the morphine at the 6th position, creating this compound . The reaction conditions typically involve:

    Reactants: Morphine, glacial acetic acid, organic base (e.g., pyridine)

    Conditions: Room temperature, under an inert atmosphere (e.g., nitrogen)

    Purification: Chromatographic techniques to isolate the desired product

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Bulk Reactants: High-purity morphine and glacial acetic acid

    Catalysts: Organic bases such as pyridine

    Reaction Vessels: Large-scale reactors with temperature and atmosphere control

    Purification: Industrial-scale chromatography and crystallization techniques

Chemical Reactions Analysis

Types of Reactions

6-Acetylmorphine-D3 undergoes various chemical reactions, including:

    Hydrolysis: Conversion to morphine under acidic or basic conditions

    Oxidation: Formation of oxidized derivatives using oxidizing agents

    Reduction: Reduction of the acetyl group to form deacetylated products

Common Reagents and Conditions

    Hydrolysis: Acidic or basic aqueous solutions, elevated temperatures

    Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride

Major Products Formed

    Hydrolysis: Morphine

    Oxidation: Oxidized morphine derivatives

    Reduction: Deacetylated morphine derivatives

Scientific Research Applications

Forensic Toxicology

Detection in Biological Samples

6-AM-D3 serves as an internal standard in analytical methods for detecting heroin and its metabolites in biological matrices such as urine, sweat, and hair. Its use enhances the accuracy of quantifying heroin exposure due to its structural similarity to 6-acetylmorphine while providing a distinct mass signature due to deuteration.

  • Urine Drug Testing : A study evaluated the effectiveness of using 6-AM as a primary target in urine drug screenings. The results indicated that 9.1% of samples tested positive for 6-AM, highlighting its utility in identifying heroin use more accurately than traditional morphine tests .
  • Sweat Patch Analysis : In a heroin maintenance program, sweat patches were utilized to monitor drug intake. The study involved subjects receiving controlled doses of heroin, with 6-AM-D3 included as an internal standard to ensure reliable detection of heroin metabolites in sweat .

Clinical Drug Testing

Internal Standardization

In clinical settings, 6-AM-D3 is frequently employed as an internal standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods. This application is crucial for ensuring the reliability and reproducibility of drug concentration measurements.

  • Method Validation : A study validated the LC-MS/MS method using 6-AM-D3 alongside morphine and codeine standards. The validation process confirmed the method's sensitivity and specificity at various cutoff levels, establishing it as a reliable tool for clinical drug testing .
ParameterMorphine CutoffCodeine Cutoff6-AM Cutoff
Sensitivity100%100%100%
Specificity54.9% (300 ng/mL)75% (2000 ng/mL)-
False Positive Rate45.1%--

Pharmacokinetics

Understanding Metabolism and Excretion

Research involving pharmacokinetics has utilized 6-AM-D3 to study the metabolism of heroin in humans and animal models. This research helps elucidate how heroin is processed in the body and the implications for addiction treatment.

  • Case Studies : In one case study, subjects administered controlled doses of heroin showed varying levels of 6-AM and its metabolites in their urine over time. The findings underscored the importance of using deuterated standards like 6-AM-D3 to accurately assess metabolite levels and understand individual metabolic responses .

Research Methodologies

Analytical Techniques

The analytical methodologies employing 6-AM-D3 include:

  • Gas Chromatography-Mass Spectrometry (GC-MS) : Utilized for detecting heroin and its metabolites in various biological samples.
  • Ultra-High Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS) : This technique allows for enhanced sensitivity and specificity when analyzing complex biological matrices .

Mechanism of Action

6-Acetylmorphine-D3 itself does not exert pharmacological effects but serves as an internal standard. its non-deuterated counterpart, 6-acetylmorphine, acts as an active metabolite of heroin. It binds to μ-opioid receptors in the brain, leading to analgesic and euphoric effects. The acetyl group at the 6th position enhances its lipophilicity, allowing it to cross the blood-brain barrier more efficiently than morphine .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogs

2.1.1. 6-Acetylmorphine (6-AM)
  • Structure: Non-deuterated form (C₁₉H₂₁NO₄; molecular weight 327.38 g/mol) with a hydroxyl group at position 3 and an acetyl group at position 6 of the morphinan backbone .
  • Role : Direct metabolite of heroin and biomarker for heroin use.
  • Key Difference: Lacks deuterium atoms, making it unsuitable as an internal standard due to indistinguishable mass spectral overlap with endogenous 6-AM in biological samples .
2.1.2. Heroin (Diacetylmorphine)
  • Structure: Diacetylated morphine (C₂₁H₂₃NO₅; molecular weight 369.41 g/mol).
  • Role : Precursor metabolized to 6-AM and subsequently to morphine.
2.1.3. Morphine-D3
  • Structure: Deuterated morphine (C₁₇H₁₅D₃NO₃; molecular weight 288.34 g/mol).
  • Role : Internal standard for morphine quantification.
  • Key Difference : Targets morphine rather than 6-AM, limiting its utility in heroin metabolite-specific assays .

Isotopic Variants

2.2.1. 6-Acetylmorphine-D6
  • Structure: Contains six deuterium atoms (C₁₉H₁₅D₆NO₄·HCl; molecular weight 369.87 g/mol), replacing hydrogens in both the acetyl and morphinan core .
  • Role : Alternative internal standard with higher isotopic purity.

Pharmacokinetic and Metabolic Comparisons

  • Metabolic Stability: 6-AM-D3 exhibits identical metabolic pathways to 6-AM (hydrolysis to morphine) but with negligible endogenous interference, enabling precise tracking of heroin metabolism in pharmacokinetic studies .
  • Detection Ratios : Studies using 6-AM-D3 in urine and plasma established cutoff ratios (e.g., MAM/MAM-D3 ≤ 26.7 in urine) to distinguish heroin use from other opiate exposures .

Method Enhancements

  • LC-MS/MS : Incorporation of 6-AM-D3 improved detection limits for 6-AM to 0.1 ng/mL in blood, with recovery rates exceeding 95% .
  • GC-MS : Use of 6-AM-D3 reduced ion suppression effects, achieving a linear dynamic range of 0.5–500 ng/mL in urine .

Comparative Data Table

Compound Molecular Weight (g/mol) Deuterium Atoms Primary Use Cost (USD/mL)
6-Acetylmorphine-D3 366.86 3 Internal standard for 6-AM 40.70
6-Acetylmorphine 327.38 0 Heroin metabolite biomarker 16.90
Heroin-D9 387.47 9 Internal standard for heroin 88.50
Morphine-D3 288.34 3 Internal standard for morphine N/A
6-Acetylmorphine-D6 369.87 6 High-purity internal standard 210.00

Cost data sourced from commercial standards (Cerilliant, Sigma-Aldrich) .

Biological Activity

6-Acetylmorphine-D3 (6-AM-D3) is a deuterated derivative of 6-acetylmorphine, a potent metabolite of heroin. This compound has garnered attention in pharmacological research due to its role in opioid metabolism and its implications in drug abuse and forensic toxicology. This article explores the biological activity of 6-AM-D3, focusing on its pharmacokinetics, metabolic pathways, and relevance in clinical and forensic settings.

Pharmacokinetics and Metabolism

The pharmacokinetics of 6-AM-D3 are closely related to those of its parent compound, heroin. Upon administration, heroin is rapidly converted to 6-AM through hydrolytic reactions catalyzed by enzymes such as butyrylcholinesterase. The metabolic pathway can be summarized as follows:

  • Heroin Administration : Heroin is administered via various routes (intravenous, subcutaneous).
  • Conversion to 6-AM : Heroin is metabolized to 6-AM almost immediately after administration.
  • Further Metabolism : 6-AM is then metabolized to morphine and other metabolites.

Table 1 summarizes the pharmacokinetic parameters of 6-AM compared to heroin:

Parameter Heroin 6-Acetylmorphine (6-AM)
C_max (ng/mL)VariableHigher than heroin post-administration
T_max (min)~2-8Similar to heroin
Half-life (min)3-52Longer than heroin
Detection Window<8 hours2-8 hours

The rapid conversion of heroin to 6-AM results in a short detection window for 6-AM in urine, typically between 2 and 8 hours post-use, making it a critical marker for recent heroin use in forensic tests .

Biological Activity and Effects

Research indicates that 6-AM exhibits significant biological activity, particularly in the central nervous system (CNS). Its high lipophilicity allows it to cross the blood-brain barrier efficiently, contributing to its psychoactive effects. Studies have shown that:

  • Self-Administration Behavior : In animal models, particularly rodents, 6-AM can sustain self-administration at rates higher than those observed with heroin. This suggests a strong reinforcing effect similar to that of its parent compound .
  • Metabolic Ratios : The formation of morphine from 6-AM is influenced by genetic factors affecting cytochrome P450 enzymes, which can alter the metabolic ratios observed in individuals with different genetic backgrounds .

Forensic Implications

In forensic toxicology, the detection of 6-AM is used as definitive evidence of heroin use. Studies have demonstrated that:

  • The presence of 6-AM in urine strongly correlates with recent heroin use within a 24-hour period .
  • Urinary excretion patterns show that after administering heroin, the excretion of 6-AM peaks rapidly, which can assist forensic investigators in determining the timing of drug use .

Case Studies

Several case studies highlight the relevance of 6-AM in clinical and forensic contexts:

  • Clinical Case Study : A study involving patients with opioid use disorder found that those who had been using heroin exhibited significantly higher levels of morphine-6-glucuronide (M6G) compared to morphine-naïve patients. This suggests altered metabolism due to repeated exposure to opioids .
  • Forensic Analysis : In a postmortem analysis involving pigs administered with heroin, researchers measured metabolites including 6-AM and found that peak concentrations occurred within 30 minutes. This study provided insights into the detection times relevant for human cases due to physiological similarities .

Q & A

Q. Table 1. Comparative Stability of this compound in Solvents

SolventStorage Temp.Degradation (%) at 12 MonthsSource
Acetonitrile-20°C≤5
Methanol-20°C≤8
Aqueous Buffer4°C≥15

Q. Table 2. Key MS Parameters for this compound Quantification

ParameterOptimal ValueApplication MatrixSource
Collision Energy28 eVBlood
Declustering Potential80 VUrine
LOQ0.5 ng/mLPericardial Fluid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
6-Acetylmorphine-D3
Reactant of Route 2
6-Acetylmorphine-D3

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.